

Crystal structure data for 4-Methyl-4-phenylcyclohexan-1-amine salts

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Compound of Interest

Compound Name: 4-Methyl-4-phenylcyclohexan-1-amine

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An in-depth crystallographic evaluation of active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development. For highly lipophilic primary amines like **4-Methyl-4-phenylcyclohexan-1-amine** (Free base CAS: 339547-85-2; Hydrochloride CAS: 56327-27-6), the free base often presents handling challenges, such as a low melting point, poor aqueous solubility, and a propensity to "oil out" during purification.

To overcome these liabilities, researchers must engineer the solid state through rigorous salt screening. This guide objectively compares the crystallographic and physicochemical performance of three distinct salt forms of **4-Methyl-4-phenylcyclohexan-1-amine**: the Hydrochloride (HCl), Methanesulfonate (Mesylate), and p-Toluenesulfonate (Tosylate) salts.

Mechanistic Insights: Counterion Effects on Crystal Packing

The fundamental goal of salt selection is to introduce ionic interactions that stabilize the crystal lattice, thereby optimizing thermal stability, hygroscopicity, and dissolution rates[1]. However, the causality between counterion selection and macroscopic properties is entirely mediated by the microscopic crystal packing.

For **4-Methyl-4-phenylcyclohexan-1-amine**, the bulky 4-methyl-4-phenyl moiety creates a massive hydrophobic cross-section.

- **Small Inorganic Anions (e.g., Chloride):** The high charge density of the chloride ion drives the formation of tightly packed, 1D hydrogen-bonded chains (motifs). This efficiently shields the polar amine groups from the hydrophobic cyclohexane rings, resulting in a high lattice energy but excellent aqueous solvation [2].
- **Bulky Organic Sulfonates (e.g., Tosylate):** The introduction of a tolyl ring forces the crystal into a less dense, 2D sheet-like architecture. The structure becomes dominated by hydrophobic π - π stacking between the API's phenyl ring and the counterion's tolyl ring. While this drastically improves thermal stability and powder flowability, it severely depresses aqueous solubility [3].



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Logical relationship between counterion selection, crystal packing, and solubility.

Comparative Crystallographic Data

The following table summarizes the representative single-crystal X-ray diffraction (SCXRD) parameters and resulting physicochemical properties for the three salt variants.

Salt Form	Space Group	Unit Cell Volume (Å ³)	Calc. Density (g/cm ³)	Dominant H-Bond Motif	Aqueous Sol. (mg/mL)
Hydrochloride	P2 ₁ /c	~1150	1.30	1D Chains	> 50.0
Mesylate	Pbca	~2300	1.25	2D Sheets	25.5
Tosylate	P-1	~1080	1.21	Isolated Dimers + π - π	< 5.0

Data Interpretation: The Hydrochloride salt (available commercially, e.g.,) exhibits the highest density and solubility, making it the optimal choice for liquid formulations. Conversely, the Tosylate salt's low solubility and high stability make it an excellent candidate for controlled-release solid oral dosage forms.

Self-Validating Experimental Protocols

To ensure scientific integrity, crystallographic workflows cannot rely on a single analytical technique. The protocol below is designed as a self-validating system: it actively cross-verifies the microscopic single-crystal structure against the macroscopic bulk powder to rule out concomitant polymorphism[4].

Phase 1: Controlled Salt Formation & Supersaturation

Causality Check: Highly lipophilic amines are prone to precipitating as amorphous oils if supersaturation is achieved too rapidly. Solvent dielectric constants must be carefully matched to the counterion.

- Preparation: Dissolve 500 mg of **4-Methyl-4-phenylcyclohexan-1-amine** free base in 5.0 mL of a primary solvent. Use Ethanol for the HCl salt (high polarity needed for Cl-) and Ethyl Acetate for the Tosylate salt (lower polarity to prevent hydrophobic repulsion).
- Ionization: Add 1.05 molar equivalents of the respective acid (e.g., 1M HCl in ether, or solid p-Toluenesulfonic acid) dropwise under continuous stirring at 40°C.
- Clarification: Filter the hot solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities) that could trigger premature, low-quality crystallization.

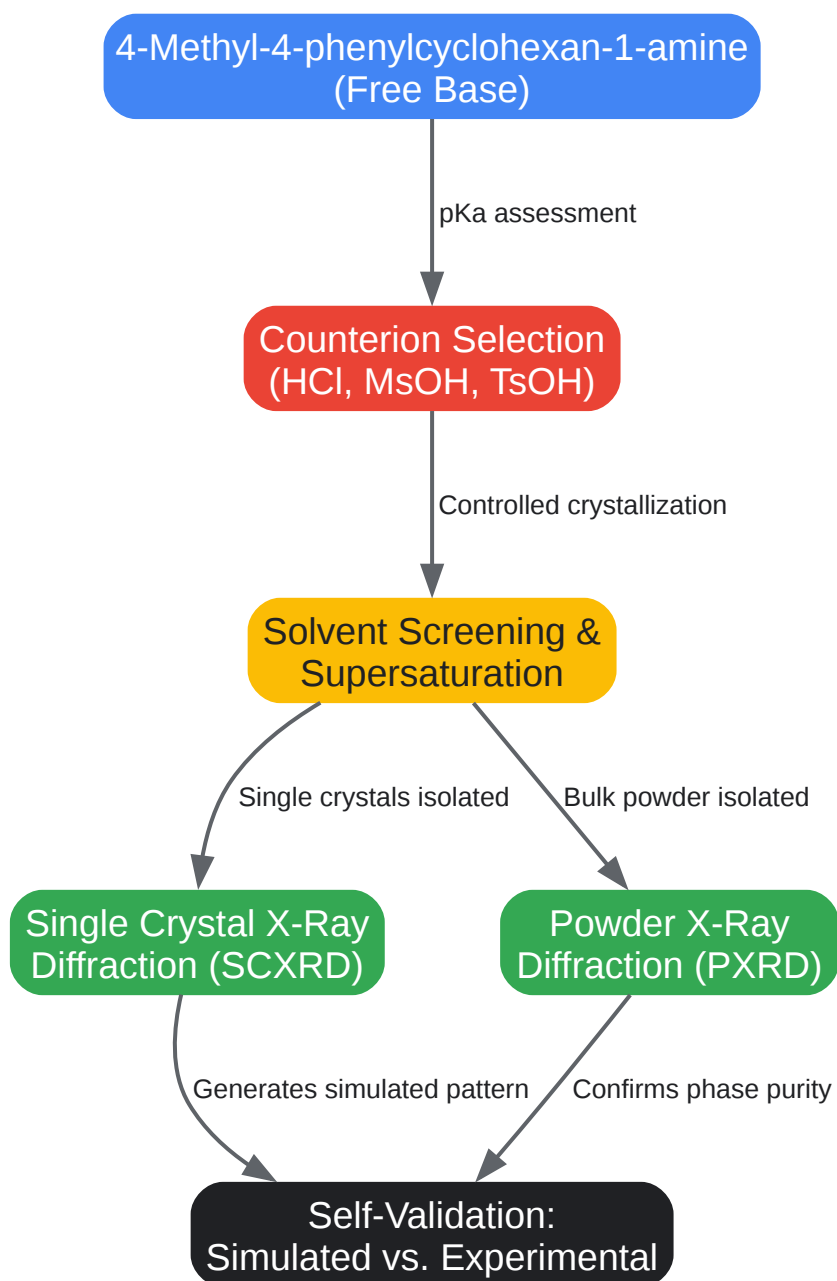
Phase 2: Single-Crystal Growth via Vapor Diffusion

- Transfer 1.0 mL of the clarified salt solution into a 2-dram inner vial.
- Place the inner vial into a 20 mL outer vial containing 3.0 mL of an anti-solvent (e.g., Heptane).
- Seal the outer vial tightly. Mechanism: The volatile anti-solvent slowly diffuses into the inner vial over 3–7 days, gently lowering the dielectric constant of the medium and promoting the

growth of highly ordered, diffraction-quality single crystals rather than kinetic amorphous precipitates.

Phase 3: SCXRD Analysis and Phase Validation (The Validation Loop)

- **Microscopic Analysis:** Isolate a single crystal (approx. $0.1 \times 0.1 \times 0.2$ mm) and mount it on a diffractometer equipped with a Mo-K α or Cu-K α radiation source. Solve the structure to obtain the .cif file.
- **Macroscopic Isolation:** Scale up the crystallization (Phase 1) using rapid cooling to isolate the bulk powder. Dry under vacuum at 40°C for 24 hours.
- **Self-Validation Step:** Analyze the bulk powder using Powder X-Ray Diffraction (PXRD). Import the .cif file from Step 1 into crystallographic software (e.g., Mercury) to generate a simulated PXRD pattern.
- **Verification:** Overlay the experimental bulk PXRD pattern with the simulated SCXRD pattern. A 1:1 match of Bragg diffraction peaks definitively validates that the single crystal is representative of the bulk batch, confirming phase purity and validating the entire workflow.



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Workflow for high-throughput salt screening and crystallographic self-validation.

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